molecular formula C11H20O B13748584 2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl- CAS No. 74082-05-6

2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl-

Cat. No.: B13748584
CAS No.: 74082-05-6
M. Wt: 168.28 g/mol
InChI Key: KBFFVAYZFNJXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl- is an organic compound with the molecular formula C11H20O This compound belongs to the class of pyrans, which are heterocyclic compounds containing an oxygen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl- can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with butanol under specific conditions to form 2-butyl-3-methylpyridine. This intermediate is then subjected to a 1,4-addition reaction in the presence of an oxidizing agent to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of 2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl- may involve large-scale synthesis using similar reaction pathways. The process typically includes the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran, 2-butyl-3,6-dihydro-4,6-dimethyl- stands out due to its specific substituents, which confer unique chemical properties and potential applications. Its butyl and dimethyl groups contribute to its distinct reactivity and versatility in various chemical reactions.

Properties

74082-05-6

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-butyl-4,6-dimethyl-3,6-dihydro-2H-pyran

InChI

InChI=1S/C11H20O/c1-4-5-6-11-8-9(2)7-10(3)12-11/h7,10-11H,4-6,8H2,1-3H3

InChI Key

KBFFVAYZFNJXAW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(=CC(O1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.